molecular formula C6H11N3O B1607309 L-histidinol CAS No. 4836-52-6

L-histidinol

Cat. No.: B1607309
CAS No.: 4836-52-6
M. Wt: 141.17 g/mol
InChI Key: ZQISRDCJNBUVMM-YFKPBYRVSA-N
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Chemical Reactions Analysis

Two-Step Oxidation by Histidinol Dehydrogenase

L-histidinol dehydrogenase (EC 1.1.1.23) performs a bifurcated oxidation process:

Reaction StepSubstrate → ProductCofactorCatalytic Features
1st OxidationThis compound → L-histidinaldehydeNAD+ → NADHZn²⁺-mediated substrate positioning; His327 acts as general base
2nd OxidationL-histidinaldehyde → L-histidineNAD+ → NADHGlu326 activates water for nucleophilic attack; His327 facilitates proton transfer

Key mechanistic features :

  • Follows Bi-Uni-Uni-Bi Ping Pong kinetics

  • Requires sequential NAD+ binding after substrate coordination

  • Zinc ion stabilizes substrate orientation but doesn't participate directly in redox chemistry

Histidinol Phosphatase Reaction

Histidinol phosphatase (EC 3.1.3.15) cleaves phosphate from this compound phosphate:

Reaction :
this compound phosphate + H₂O → this compound + phosphate

Catalytic characteristics :

  • Trinuclear metal center (Zn/Fe/Mn) activates water for hydrolysis

  • γ-metal ion coordinates substrate’s bridging oxygen as Lewis acid

  • Conserved Arg/Lys residues position the phosphate group

Structural Determinants of Reactivity

Crystallographic studies reveal key molecular interactions:

Histidinol dehydrogenase (1.7 Å resolution structures) :

Active Site ComponentFunctional Role
His327General acid/base catalyst
Glu326Activates hydrolytic water
Zn²⁺Positions substrate via N/O coordination
NAD+ binding domainRossmann fold variant with unique binding mode

Histidinol phosphatase (2.1 Å structures) :

  • Sulfate ion mimics phosphate in oxyanion hole

  • Substrate recognition via histidinol’s imidazole coordination to β-metal ion

Kinetic Parameters

Quantitative analysis of enzymatic activities:

Enzymek<sub>cat</sub> (s⁻¹)K<sub>m</sub> (μM)Catalytic Efficiency (M⁻¹s⁻¹)
E. coli histidinol dehydrogenase 4.7120 (this compound)3.9 × 10⁴
L. lactis histidinol phosphatase 2.185 (this compound phosphate)2.5 × 10³

Mechanistic Analysis

Oxidation sequence :

  • His327 deprotonates this compound’s hydroxyl group

  • Hydride transfer to NAD+ forms sp²-hybridized histidinaldehyde

  • Water attack on aldehyde carbonyl (Glu326-mediated) generates histidindiol

  • Second hydride transfer completes histidine synthesis

Phosphate hydrolysis :

  • Trinuclear metal center polarizes P-O bond

  • Bridging hydroxide acts as nucleophile

  • Product release rate-limited by phosphate dissociation

This dual enzymatic processing ensures tight regulation of histidine production across bacteria, plants, and fungi, with structural conservation observed from E. coli to Medicago truncatula . The reactions exemplify how metalloenzymes couple metal coordination chemistry with organic catalysis to drive biosynthetic pathways.

Scientific Research Applications

Therapeutic Applications in Oncology

L-histidinol has been investigated for its potential to enhance the efficacy of various chemotherapeutic agents. Preclinical studies have demonstrated that combining this compound with established anticancer drugs can improve treatment outcomes.

  • Combination with Chemotherapeutics : In studies involving transplantable tumors in mice, this compound was administered alongside drugs such as cyclophosphamide, bischloroethylnitrosourea (BCNU), and cisplatin. The results indicated that this compound increased the susceptibility of tumor cells to these agents, leading to significant improvements in survival rates compared to controls receiving chemotherapy alone .
  • Mechanism of Action : The proposed mechanism involves this compound increasing the selectivity and efficacy of alkylating agents. For instance, in DBA/2J mice bearing P388 leukemia, this compound enhanced the effectiveness of BCNU and cisplatin, resulting in higher rates of tumor eradication .
  • Pharmacokinetics : Pharmacokinetic studies showed rapid clearance of this compound from plasma following administration, with peak concentrations observed shortly after dosing. This rapid metabolism may influence its therapeutic window and effectiveness when combined with other agents .

Antibacterial Potential

This compound is also being explored for its role in bacterial biosynthesis pathways, particularly as a target for new antibacterial therapies.

  • Histidine Biosynthesis Pathway : The enzyme this compound dehydrogenase (HDH), which catalyzes the conversion of this compound to histidine, is essential for the survival of various pathogens including those causing brucellosis and tuberculosis. Targeting HDH could lead to the development of novel antibacterial agents that exploit this pathway, which is absent in mammals .
  • Structural Insights : Recent structural studies have provided a detailed understanding of HDH's active site and catalytic mechanism. This knowledge is crucial for rational drug design aimed at inhibiting HDH and potentially disrupting histidine biosynthesis in pathogenic bacteria .

Biotechnological Applications

This compound's role extends beyond therapeutic applications; it is also significant in biotechnological contexts.

  • Amino Acid Production : The biosynthetic pathway involving this compound is utilized in microbial production systems for amino acids like histidine. Understanding this pathway can enhance the efficiency of strains like Corynebacterium glutamicum, which are engineered for large-scale production of amino acids .
  • Metabolic Engineering : Advances in metabolic engineering have leveraged the histidine biosynthesis pathway to develop microbial strains capable of producing not only histidine but also other valuable metabolites .

Case Studies

StudyObjectiveFindings
Preclinical Study on Tumor ModelsEvaluate efficacy of this compound with BCNUSignificant increase in survival rates; improved tumor cell selectivity
Pharmacokinetic AnalysisAssess metabolism and clearanceRapid clearance; peak plasma concentration reached quickly
Antibacterial Targeting HDHInvestigate potential as an antibacterial agentHDH essential for bacterial survival; promising target for new drugs

Comparison with Similar Compounds

Uniqueness: . Its ability to undergo various chemical reactions, including oxidation and reduction, makes it a versatile compound in scientific research and industrial applications.

Biological Activity

L-histidinol, a key intermediate in the biosynthesis of the amino acid L-histidine, has garnered attention for its biological activities, particularly in the fields of microbiology and cancer research. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

This compound is primarily known for its role in the histidine biosynthetic pathway, which is present in bacteria, archaea, and plants but absent in mammals. This unique characteristic makes it a promising target for antibiotic development. The final step in this pathway is catalyzed by this compound dehydrogenase (HDH), an enzyme that converts this compound to L-histidine through a two-step oxidation process using NAD+ as a cofactor .

Enzymatic Activity of this compound Dehydrogenase

  • Enzyme Type : Bifunctional enzyme (EC 1.1.1.23)
  • Cofactors : NAD+, Zn²+, Mn²+
  • Reactions :
    • L histidinolHDHL histidinaldehyde\text{L histidinol}\xrightarrow{\text{HDH}}\text{L histidinaldehyde}
    • L histidinaldehydeHDHL histidine\text{L histidinaldehyde}\xrightarrow{\text{HDH}}\text{L histidine}

The enzyme's activity is influenced by metal ions; for example, the presence of Mn²+ enhances its activity, while Zn²+ can inhibit it .

Antitumor Activity

Research indicates that this compound can enhance the efficacy of various chemotherapeutic agents. In vitro studies demonstrated that this compound increased the cytotoxic effects of doxorubicin on EAC (Ehrlich Ascites Carcinoma) cells. When combined with doxorubicin, this compound resulted in a significant increase in cell death compared to doxorubicin alone .

  • In Vitro Findings :
    • Up to 4 mM concentration showed no cytotoxic effects on EAC cells.
    • Combination with doxorubicin led to a reduction in the IC50 value from 0.2 μg/ml to 0.1 μg/ml .
  • In Vivo Findings :
    • Administering this compound at 250 mg/kg before doxorubicin treatment significantly improved survival rates and reduced tumor burden in EAC-bearing mice without increasing cardiotoxicity associated with doxorubicin .

Potential as an Antibiotic Agent

Given that the histidine biosynthesis pathway is absent in mammals, inhibitors targeting HDH could serve as novel antibacterial agents. Studies have highlighted the essential role of HDH in bacteria such as Mycobacterium tuberculosis and Brucella suis, making it a prime target for drug development against these pathogens .

Case Studies and Research Findings

StudyFindings
Structural analysis of HDH from Medicago truncatula revealed insights into enzyme architecture relevant for inhibitor design.
This compound enhances doxorubicin efficacy in EAC cells; no cytotoxicity observed at certain concentrations.
HDH as a target for antibacterial agents due to its absence in mammals; critical for bacterial survival under stress conditions.

Q & A

Q. What is the biochemical role of L-histidinol in histidine biosynthesis, and how can its metabolic intermediates be experimentally traced?

This compound is a key intermediate in the histidine biosynthesis pathway, where it undergoes two sequential NAD⁺-dependent oxidations catalyzed by histidinol dehydrogenase (HDH) to form L-histidine . To trace intermediates like this compound phosphate (HOLP), researchers employ isotopic labeling (e.g., ¹⁴C-glucose) combined with chromatographic separation (HPLC or TLC) and mass spectrometry. For example, in yeast studies, HOLP accumulation under this compound treatment can be quantified to assess pathway compartmentation .

Q. How is this compound utilized in selecting genetically modified cell lines, and what methodological controls are required?

This compound (1–1.5 mg/ml) is used to select cells lacking functional histidinol dehydrogenase (e.g., DT40 knockout cells). Cells with disrupted HDH genes cannot convert this compound to histidine, leading to growth arrest in histidine-free media. Controls include:

  • Validating knockout efficiency via PCR or Western blot.
  • Confirming resistance thresholds (e.g., wild-type DT40 cells die at 0.25–0.5 mg/ml, while ANX5⁻/⁻ mutants survive at 1 mg/ml) .

Q. What structural features of histidinol dehydrogenase (HDH) inform the design of enzyme inhibitors?

HDH’s active site contains a Zn²⁺ ion critical for substrate binding and a Rossmann-fold domain for NAD⁺ coordination. Inhibitors like this compound analogs exploit these features:

  • Zn²⁺ chelation : Competitive inhibitors mimic the substrate’s interaction with the metal ion.
  • NAD⁺-binding disruption : Non-competitive inhibitors target the Rossmann fold’s dinucleotide-binding pocket.
    Structural studies (X-ray crystallography at 1.7 Å resolution) reveal that mutations in residues like Glu-326 or His-327 reduce catalytic efficiency, guiding rational inhibitor design .

Q. How do contradictions in HDH’s catalytic mechanism impact experimental validation?

Early proposals suggested HDH transfers hydrides to the pro-R position of NAD⁺ in both oxidation steps. However, crystallographic data show the pro-S hydride is transferred first, followed by the pro-R hydride. To resolve such contradictions:

  • Use isotopically labeled substrates (³H/²H) in kinetic assays.
  • Compare wild-type vs. mutant HDH (e.g., His327Ala) to isolate proton-transfer steps .

Q. What protocols are recommended for inducing amino acid deprivation using this compound in cell culture?

This compound (10 mM) blocks histidine biosynthesis by competing with histidine for incorporation into tRNA. Methodological steps include:

  • Pre-treating cells (e.g., HepG2) in histidine-free media for 24 hr.
  • Adding this compound and monitoring downstream effects (e.g., p70 S6 kinase inhibition via Western blot) .

Q. How can researchers analyze the role of this compound phosphate phosphatase (HPP) in histidine biosynthesis?

HPP catalyzes HOLP hydrolysis to histidinol. Key approaches include:

  • Enzyme kinetics : Measure catalytic efficiency (kₐₜₜ/Kₘ) under varying metal ions (Zn²⁺ vs. Mn²⁺ improves efficiency 100-fold) .
  • Structural analysis : Co-crystallize HPP with HOLP or arsenate analogs to map active-site interactions .

Q. What analytical techniques are suitable for quantifying this compound in biological samples?

  • TLC/HPLC : Use ≥98% pure this compound dihydrochloride as a reference standard. Derivatize samples with ninhydrin for UV detection .
  • Mass spectrometry : Employ SMILES strings (e.g., N[C@H](CO)Cc1c[nH]cn1) for database matching .

Q. How is this compound applied in designing artificial enzymes for kinetic resolution?

This compound derivatives (e.g., tert-butyldiphenylsilyl ether of N-sulfonyl-L-histidinol) serve as chiral catalysts. Methods include:

  • Stereoselective acylation : Achieve enantiomeric excess (e.g., S-selectivity up to 93:1) via hydrogen-bonding interactions .
  • Polymer-bound catalysts : Immobilize on polystyrene for reusability .

Q. What experimental criteria ensure reproducibility in HDH knockout mouse studies?

  • ES cell selection : Use retroviral promoter traps (e.g., U3His) with this compound resistance to disrupt genes like REX-1 .
  • Germline validation : Confirm chimeric offspring via PCR and assess embryonic lethality in homozygotes .

Q. How do compartmentation studies using this compound refine models of histidine biosynthesis in yeast?

In Saccharomyces cerevisiae, this compound disrupts metabolic flux between cytosol and mitochondria. Experimental designs include:

  • Isotope pulse-chase : Track ¹⁴C-glucose incorporation into histidine under this compound inhibition .
  • Growth rate analysis : Compare histidine vs. histidinol supplementation in minimal media (e.g., 0.32 mM histidinol reduces doubling time to 0.37 hr⁻¹) .

Properties

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c7-5(3-10)1-6-2-8-4-9-6/h2,4-5,10H,1,3,7H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQISRDCJNBUVMM-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863460
Record name (S)-Histidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Histidinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4836-52-6
Record name L-Histidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4836-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4-propanol, beta-amino-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004836526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Histidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Histidinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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